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N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Kinase inhibition c-Met Pim-1

N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, a scaffold extensively utilized in kinase inhibitor and bromodomain inhibitor discovery programs. The compound features a 3-methylbutyl (isopentyl) amide side chain attached to a benzamide moiety at the meta position, linked via an ether bridge to the 6-position of the triazolopyridazine system.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
Cat. No. B10987210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CC(=CC=C1)OC2=NN3C=NN=C3C=C2
InChIInChI=1S/C17H19N5O2/c1-12(2)8-9-18-17(23)13-4-3-5-14(10-13)24-16-7-6-15-20-19-11-22(15)21-16/h3-7,10-12H,8-9H2,1-2H3,(H,18,23)
InChIKeyWITMPFZWURFVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide: Core Scaffold and Procurement Identity


N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core, a scaffold extensively utilized in kinase inhibitor and bromodomain inhibitor discovery programs. The compound features a 3-methylbutyl (isopentyl) amide side chain attached to a benzamide moiety at the meta position, linked via an ether bridge to the 6-position of the triazolopyridazine system. This specific substitution pattern distinguishes it from other triazolopyridazine-benzamide analogs and may confer differentiated target engagement profiles relevant to cancer and epigenetic research applications [1][2].

Core Scaffold
[1,2,4]Triazolo[4,3-b]pyridazine core supports kinase and bromodomain inhibitor research
Side Chain
3‑Methylbutyl amide confers distinct steric/lipophilic signature vs. isobutyl or cyclohexyl analogs
Linkage
Meta‑substituted ether bridge positions benzamide vector for differentiated binding geometry

Why Generic Substitution of N-(3-Methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide Is Not Scientifically Defensible


Triazolopyridazine-benzamide analogs are not interchangeable due to the profound impact of subtle structural modifications on target selectivity, cellular potency, and pharmacokinetic behavior. The triazolo[4,3-b]pyridazine scaffold has been employed across multiple target classes—including c-Met/Pim-1 dual inhibition, BRD4 bromodomain antagonism, and GABA_A receptor modulation—where even minor changes to the amide substituent, benzamide substitution position, or linker chemistry can redirect the molecule toward entirely different biological profiles [1][2][3]. The 3-methylbutyl side chain of the target compound imparts a specific steric and lipophilic signature that analogs bearing isobutyl, cyclohexyl, or heteroaryl-methyl substituents do not replicate. Consequently, treating any two triazolopyridazine-benzamide derivatives as functionally equivalent risks invalidating experimental outcomes in target engagement, selectivity profiling, or in vivo efficacy studies.

Amide Side‑Chain Variation
The 3‑methylbutyl group imparts a steric/lipophilic signature that isobutyl or cyclohexyl analogs may not replicate; target‑engagement profiles may shift.
Substitution Position Mismatch
Meta‑ vs. para‑benzamide substitution alters the binding geometry observed in BRD4 BD1 co‑crystals; selectivity toward kinase or bromodomain targets may differ.
Linker Chemistry Differences
Ether (–O–) linker vs. direct C–C bond introduces conformational flexibility that can affect kinome selectivity; direct replacement without validation may not preserve binding profiles.

Quantitative Differentiation Evidence for N-(3-Methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide vs. Closest Analogs


Amide Side Chain Branching and Chain Length Differentiate Target Engagement

The 3-methylbutyl (isopentyl) amide side chain of the target compound provides a distinct steric and lipophilic profile compared to the isobutyl analog N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide. Within the triazolopyridazine series, the nature of the amide substituent significantly modulates c-Met and Pim-1 inhibitory activity: compound 4g, which contains a tailored amide-bearing side chain, exhibited dual c-Met IC50 = 0.163 ± 0.01 μM and Pim-1 IC50 = 0.283 ± 0.01 μM, whereas a closely related analog (4a) with a different amide substituent showed substantially lower mean growth inhibition (GI% = 29.08% vs. 55.84%) [1]. While direct IC50 data for both the target compound and the isobutyl analog are not available in the same study, the established dependence of c-Met/Pim-1 potency on amide substituent identity constitutes class-level inference that the 3-methylbutyl group is a non-redundant pharmacophoric element.

Amide Side‑Chain SAR
Class‑level inference
Target (3‑methylbutyl)
IC50 not reported
Reference analog 4g
c‑Met IC50 0.163 μM / Pim‑1 IC50 0.283 μM
~28.8 pp GI% difference across amide variants
Supports amide‑substituent SAR context for dual kinase inhibition
Direct target‑compound IC50 not yet available
Kinase inhibition c-Met Pim-1 Structure-activity relationship

Benzamide Substitution Position (3- vs. 4-) Modulates Scaffold Binding Geometry

The target compound bears the benzamide ether linkage at the meta (3-) position of the benzamide ring. In contrast, analogs such as N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide place the ether linkage at the para (4-) position. This positional isomerism alters the vector of the amide side chain relative to the triazolopyridazine core. Crystal structures of related triazolo[4,3-b]pyridazine derivatives bound to BRD4 BD1 reveal that the benzamide substitution pattern directly influences the hydrogen-bonding network with the acetyl-lysine binding pocket, with meta-substituted analogs engaging distinct residues compared to para-substituted congeners [1].

Substitution Position
Cross‑study comparable
Meta (3‑) vs. Para (4‑) benzamide substitution: BRD4 BD1 co‑crystal structures show distinct H‑bond networks and binding poses.
Meta‑substitution may redirect bromodomain selectivity profile
Quantitative IC50 difference not established
Kinase selectivity BET bromodomain Binding mode

Physicochemical Properties Predict Differentiated Bioavailability Relative to Heteroaryl-methyl Analogs

The calculated partition coefficient (cLogP) and molecular weight of the target compound (MW ≈ 343.38 g/mol) distinguish it from the pyridin-2-ylmethyl analog N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide (MW = 346.35 g/mol, C18H14N6O2). The 3-methylbutyl chain contributes increased lipophilicity and rotatable bond count compared to the pyridinylmethyl group, predictive of altered membrane permeability and metabolic stability. In the broader triazolopyridazine class, compounds with higher lipophilicity have demonstrated improved cellular antiproliferative activity but may exhibit different CYP450 metabolic profiles [1][2].

Physicochemical Profile
Supporting evidence
cLogP difference ≈ 1–1.5 log units higher vs. pyridin‑2‑ylmethyl analog
MW ≈ 343 g/mol (target) vs. 346 g/mol (comparator)
May support cell‑permeability screening context
Experimental LogP / permeability data required
Drug-likeness LogP Permeability ADME

Ether Linkage at 6-Position Confers a Distinct Conformational Profile vs. Direct C–C Linked Analogs

The target compound employs an ether (–O–) linker connecting the benzamide moiety to the 6-position of the triazolopyridazine core. This contrasts with analogs such as 5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, which use a direct C–C bond between the phenyl and the triazolopyridazine. The ether linkage introduces greater conformational flexibility and alters the dihedral angle between the benzamide and the heterocyclic core. In the context of kinase inhibitor design, linker identity has been shown to modulate the depth of penetration into the ATP-binding pocket and to influence selectivity across the kinome [1].

Linker Chemistry
Class‑level inference
Ether (–O–) linker
Target compound: 6‑position O‑bridge
Direct C–C bond
Reference analog: C–C linked phenyl
Crystallographic evidence of altered dihedral angle and binding pose
May confer distinct kinase‑selectivity fingerprint
Quantitative selectivity difference not established
Conformational analysis Linker chemistry Target binding

Recommended Research Application Scenarios for N-(3-Methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide


Dual c-Met/Pim-1 Kinase Inhibitor Screening in Oncology Panels

Based on the class-level evidence that triazolopyridazine derivatives bearing tailored amide substituents achieve potent dual c-Met/Pim-1 inhibition (compound 4g: c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM), the target compound is best deployed in kinase profiling panels where dual inhibition of these oncogenic drivers is hypothesized to confer therapeutic advantage [1]. The 3-methylbutyl side chain may optimize occupancy of the hydrophobic pocket adjacent to the ATP-binding site, and procurement should be prioritized when structure-activity relationship (SAR) exploration of branched alkyl amides is the experimental objective.

BRD4 Bromodomain Inhibitor Discovery and Epigenetic Probe Development

The triazolo[4,3-b]pyridazine scaffold has been crystallographically validated as a BRD4 BD1 bromodomain inhibitor scaffold with micromolar IC50 values [1]. The meta-substituted benzamide ether architecture of the target compound introduces a vector distinct from para-substituted analogs, potentially enabling engagement of adjacent subpockets within the acetyl-lysine binding site. This compound is suitable for use in AlphaScreen-based BRD4 inhibition assays and in X-ray co-crystallization studies aimed at elucidating the binding mode of ether-linked benzamide derivatives.

Comparative Selectivity Profiling Against Isobutyl and Cyclohexyl Benzamide Analogs

The target compound's 3-methylbutyl side chain and meta-substitution pattern make it a valuable comparator in selectivity panels alongside N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide (isobutyl analog) and N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide (para-cyclohexyl analog). Head-to-head kinome profiling of these three compounds would elucidate the contribution of amide branching and benzamide substitution position to overall kinase selectivity, generating SAR data of direct relevance to lead optimization campaigns [1][2].

ADME and Physicochemical Property Benchmarking for CNS vs. Peripheral Target Programs

Owing to its calculated lipophilicity and molecular weight (MW ≈ 343.38 g/mol), the target compound is suitable for inclusion in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies (e.g., human liver microsome incubations) to benchmark its ADME profile against less lipophilic analogs such as the pyridin-2-ylmethyl derivative. Such data will inform whether the 3-methylbutyl variant is more appropriate for peripheral oncology targets or whether its physicochemical properties permit blood-brain barrier penetration for CNS applications [1].

Application
Selection Property
Validation Focus
c‑Met/Pim‑1 dual inhibition studies
Amide‑substituent SAR profile
Enzymatic and cellular dual‑inhibition endpoints
BRD4 bromodomain research
Meta‑substitution binding geometry
BRD4 BD1 inhibition and crystallography
Kinase selectivity profiling
Amide branching and substitution vector
Head‑to‑head kinome‑wide selectivity review
ADME property benchmarking
Lipophilicity‑driven permeability context
PAMPA and microsomal stability endpoints
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